REACTION_CXSMILES
|
Cl.[NH2:2][C:3]([CH3:9])([CH2:7][CH3:8])[C:4]([OH:6])=[O:5].[CH3:10]O>O1CCOCC1>[NH2:2][C:3]([CH3:9])([CH2:7][CH3:8])[C:4]([O:6][CH3:10])=[O:5] |f:0.1|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)O)(CC)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting isovaline methyl ester (20 g) was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
NC(C(=O)OC)(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH2:2][C:3]([CH3:9])([CH2:7][CH3:8])[C:4]([OH:6])=[O:5].[CH3:10]O>O1CCOCC1>[NH2:2][C:3]([CH3:9])([CH2:7][CH3:8])[C:4]([O:6][CH3:10])=[O:5] |f:0.1|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)O)(CC)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting isovaline methyl ester (20 g) was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
NC(C(=O)OC)(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |